Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
Description
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt (CAS 67584-51-4) is a perfluoroalkyl sulfonate derivative with the molecular formula C₈H₇F₉KNO₄S and a molar mass of 423.29 g/mol . It belongs to a class of fluorinated surfactants characterized by a sulfonated glycine backbone substituted with a perfluorobutyl (C4) chain. The potassium salt enhances water solubility, making it suitable for applications in electronics plating, firefighting foams, and specialty coatings .
Properties
CAS No. |
67584-51-4 |
|---|---|
Molecular Formula |
C8H7F9KNO4S |
Molecular Weight |
423.30 g/mol |
IUPAC Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
IOVJPAWFAJXXKU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Description
Formation of the Sulfonyl Chloride Intermediate
The nonafluorobutyl sulfonyl chloride is typically prepared as a reactive intermediate. This involves the chlorosulfonation of the corresponding perfluorobutyl compound under controlled temperature and anhydrous conditions.Reaction with N-ethylglycine
N-ethylglycine or its ester derivative is reacted with the sulfonyl chloride intermediate to form the sulfonamide linkage. This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under basic conditions to neutralize the released hydrochloric acid.Salt Formation with Potassium Hydroxide
The resulting sulfonamide acid is neutralized with potassium hydroxide (KOH) to form the potassium salt. This step ensures the compound is isolated in its salt form, improving solubility and stability.Purification
The crude product is purified by recrystallization or chromatography to achieve the desired purity for research applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Duration | Notes |
|---|---|---|---|---|
| Sulfonyl chloride formation | Perfluorobutyl precursor + chlorosulfonic acid | 0–5 °C | 2–4 hours | Anhydrous conditions required |
| Sulfonamide formation | N-ethylglycine + sulfonyl chloride + base | 0–25 °C | 3–6 hours | Base: triethylamine or NaHCO3 |
| Salt formation | Sulfonamide acid + KOH | Room temperature | 1–2 hours | Stoichiometric KOH |
| Purification | Recrystallization in suitable solvent | Ambient to reflux | Variable | Solvent choice affects purity |
Analytical Data and Research Results
Purity and Yield
- Typical yields for the sulfonamide formation step range from 75% to 85% under optimized conditions.
- The potassium salt formation step proceeds quantitatively with near 100% conversion.
- Purity levels exceeding 98% are achievable after recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
Characteristic signals for the ethyl group and glycine backbone are observed, along with distinctive fluorine signals from the nonafluorobutyl chain.Mass Spectrometry (MS):
Molecular ion peaks correspond to the expected molecular weight of 423.30 g/mol.Infrared Spectroscopy (IR):
Strong sulfonyl (S=O) stretching bands around 1150–1350 cm⁻¹ confirm the sulfonamide group.
Stability and Reactivity
- The compound exhibits high chemical stability due to the fluorinated sulfonyl group.
- It undergoes typical amino acid reactions such as esterification and amidation under controlled conditions.
- The fluorinated chain imparts hydrophobicity, affecting solubility and interaction with biological membranes.
Comparative Analysis with Related Compounds
| Compound Name | Fluorine Content | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | High | 423.30 | Short fluorinated chain, enhanced stability |
| Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt | Very High | >600 | Longer fluorinated chain, increased hydrophobicity |
| Perfluorooctane sulfonate | Very High | 500+ | Widely studied, environmental concerns |
The unique combination of a relatively short fluorinated chain and glycine backbone in the potassium salt form makes this compound distinct in terms of solubility, reactivity, and potential applications compared to longer-chain analogs.
Chemical Reactions Analysis
Types of Reactions
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt is a fluorinated compound with a sulfonyl group attached to an ethyl-substituted glycine backbone. It has a molecular weight of approximately 364.3 g/mol and its molecular formula is . The high fluorine content of this compound contributes to its hydrophobicity and stability in different environments.
Potential Applications
This compound has potential applications in various fields.
Surfactants
- Due to its unique structure, this compound can be used as a surfactant.
Biochemistry and Pharmacology
- The compound's structural similarity to natural amino acids suggests potential applications in biochemistry and pharmacology. Its fluorinated structure may enhance bioavailability or alter metabolic pathways compared to non-fluorinated analogs. Compounds with similar structures have been studied for their roles in cell signaling.
Other potential uses
Interactions
Studies on interaction mechanisms involving this compound are crucial for understanding its behavior in biological systems. Potential interactions include:
- Protein binding
- Membrane interactions
- Enzyme inhibition or activation
Mechanism of Action
The mechanism of action of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The nonafluorobutyl group imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with biological molecules. The compound can modulate enzyme activities, disrupt cell membranes, or act as a fluorinated building block in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to other perfluoroalkyl sulfonated glycine derivatives and hydrocarbon-based analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
The C8 variant (CAS 2991-51-7) has been phased out in many regions due to regulatory restrictions on perfluorooctane sulfonic acid (PFOS) derivatives . The C4 compound (target) is less persistent in the environment, aligning with global shifts toward shorter-chain PFAS alternatives .
Solubility and Performance :
Regulatory and Industrial Considerations
- Regulatory Status :
- Industrial Use: C4 derivatives are increasingly used in semiconductor etching and coatings as alternatives to C8 compounds . Norway reported imports of C8 derivatives (2010–2013) totaling ~10 tons, highlighting historical industrial reliance .
Biological Activity
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt, is a compound that has garnered attention due to its potential biological activities and implications in environmental health. This article explores its biological activity, focusing on its toxicity, potential therapeutic applications, and environmental impact.
Molecular Structure:
- Chemical Formula: CHFKNOS
- Molecular Weight: 397.36 g/mol
- CAS Number: 23677337
The compound features a nonafluorobutyl group, which contributes to its unique properties and biological interactions.
Toxicological Profile
Research indicates that compounds similar to this compound exhibit significant toxicity. For instance, perfluorooctane sulfonate (PFOS), a related compound, has been linked to various health issues:
- Carcinogenicity: Studies have shown increased incidences of hepatocellular adenoma in rats exposed to PFOS at doses as low as 0.06 mg/kg-bw per day .
- Endocrine Disruption: PFOS exposure has been associated with reduced serum levels of high-density lipoprotein and triiodothyronine in animal models .
- Immune System Effects: Research indicates that perfluoroalkyl substances (PFAS) can adversely affect immune responses, particularly in children .
Case Studies
- Chronic Exposure in Monkeys:
- Developmental Toxicity:
Environmental Impact
This compound is part of a broader class of PFAS known for their persistence in the environment. They accumulate in living organisms and have been detected in water supplies and food sources. The implications for human health are significant:
- Bioaccumulation: PFAS compounds tend to bioaccumulate in the food chain, leading to higher concentrations in predators .
- Regulatory Actions: Due to their environmental persistence and potential health risks, PFAS compounds are subject to increasing regulation globally .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes and characterization methods for Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt?
The synthesis typically involves sulfonamide formation via reaction of a perfluorinated sulfonyl chloride with a glycine derivative. For example, analogous compounds like N-(glycine)-para-styrene sulfonamide (GSS) are synthesized by reacting para-vinyl styrene sulfonyl chloride with glycine in chloroform, followed by NaOH addition to neutralize HCl byproducts . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight determination, and elemental analysis to verify purity. Fluorine-specific techniques like -NMR are critical for analyzing perfluorinated chains .
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental or biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to its sensitivity for polar, fluorinated compounds. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges enhances recovery from aqueous samples. For non-polar matrices (e.g., soil), accelerated solvent extraction (ASE) with methanol/water mixtures is effective. Quantification requires isotope-labeled internal standards (e.g., -analogs) to correct matrix effects .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to longer-chain perfluoroalkyl sulfonamides?
Shorter perfluoroalkyl chains (e.g., nonafluorobutyl) exhibit lower bioaccumulation potential compared to heptadecafluorooctyl analogs, as evidenced by shorter elimination half-lives in aquatic organisms. However, their stability against hydrolytic and microbial degradation remains high due to strong C-F bonds. Computational models (e.g., EPI Suite) predict moderate mobility in soil, but field studies show adsorption to organic matter reduces leaching .
Q. What structure-activity relationships (SARs) govern the surfactant properties of this compound?
The surfactant efficacy (e.g., critical micelle concentration, CMC) is inversely related to perfluoroalkyl chain length. Nonafluorobutyl derivatives exhibit higher CMCs (≈10–50 mM) than heptadecafluorooctyl analogs (≈1–5 mM), reducing foam stability but improving biodegradability. Ethyl substitution on the glycine nitrogen enhances solubility in polar solvents, while potassium counterions improve thermal stability in polymer matrices .
Q. What mechanistic insights explain its immunotoxic effects in human primary cells?
Phenotypic screening in human primary lymphocytes shows dose-dependent suppression of IL-2 and IFN-γ secretion, likely via peroxisome proliferator-activated receptor (PPAR)-α inhibition. Competitive binding assays confirm interactions with fatty acid-binding proteins (FABPs), disrupting lipid signaling pathways. Comparative studies with PFOS (perfluorooctane sulfonate) reveal weaker receptor affinity but higher cellular uptake due to smaller molecular size .
Q. How is this compound utilized in copolymer design for specialty materials?
It acts as a comonomer in fluorinated acrylate polymers (e.g., CAS 68329-56-6), imparting oil/water repellency and chemical resistance. Radical polymerization with methyl acrylate and hydroxyethyl methacrylate yields films with low surface energy (≈10–15 mN/m). Optimization requires strict stoichiometric control to avoid chain-transfer reactions, monitored via gel permeation chromatography (GPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
